Ethyl 3-(4-cyanophenyl)prop-2-enoate
Description
Ethyl 3-(4-cyanophenyl)prop-2-enoate (CAS No. 20655-58-7) is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 4-cyanophenyl group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. Its structure combines an electron-withdrawing cyano group (-CN) at the para position of the phenyl ring with an ethyl ester moiety, which influences its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3 |
InChI Key |
NVLBOCIUMFYPGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound’s structural analogs differ primarily in substituents on the phenyl ring and ester group. These modifications significantly impact their physical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Ethyl 3-(4-Cyanophenyl)prop-2-enoate and Analogs
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